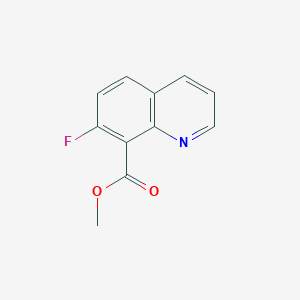

Methyl 7-fluoroquinoline-8-carboxylate

Description

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C11H8FNO2 |

|---|---|

Molecular Weight |

205.18 g/mol |

IUPAC Name |

methyl 7-fluoroquinoline-8-carboxylate |

InChI |

InChI=1S/C11H8FNO2/c1-15-11(14)9-8(12)5-4-7-3-2-6-13-10(7)9/h2-6H,1H3 |

InChI Key |

BZHWTNUDKQFEGA-UHFFFAOYSA-N |

Canonical SMILES |

COC(=O)C1=C(C=CC2=C1N=CC=C2)F |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations

Established Synthetic Routes to Fluoroquinoline-8-carboxylates and Analogues

The creation of the fluoroquinoline-8-carboxylate scaffold is not a single reaction but a sequence of transformations. Established methodologies focus on first building the quinoline (B57606) ring system, followed by or integrated with the introduction of the required functional groups at the 7- and 8-positions.

The quinoline ring is a common motif in organic chemistry, and numerous classical named reactions have been developed for its synthesis. These reactions typically involve the condensation and cyclization of anilines with various carbonyl-containing compounds. nih.govtandfonline.comtandfonline.com While not directly producing the target molecule, they form the fundamental basis for synthesizing its core structure.

Key classical methods include:

Skraup Synthesis : This method involves the reaction of an aniline (B41778) with glycerol (B35011), sulfuric acid, and an oxidizing agent like nitrobenzene. pharmaguideline.comslideshare.netnih.gov The glycerol is first dehydrated to acrolein, which then undergoes a Michael addition with the aniline, followed by cyclization and oxidation to form the quinoline. pharmaguideline.comiipseries.org

Doebner-von Miller Reaction : A variation of the Skraup synthesis, this reaction uses α,β-unsaturated aldehydes or ketones reacting with anilines in the presence of an acid catalyst. tandfonline.comnih.goviipseries.org

Combes Synthesis : This reaction condenses an aniline with a 1,3-dicarbonyl compound to form an enamine, which is then cyclized using a strong acid to yield a substituted quinoline. nih.govpharmaguideline.comslideshare.netnih.gov

Friedländer Synthesis : This method involves the condensation of a 2-aminobenzaldehyde or 2-aminoketone with a compound containing an α-methylene group adjacent to a carbonyl group. pharmaguideline.comnih.gov

Gould-Jacobs Reaction : Particularly relevant for fluoroquinolone synthesis, this reaction starts with an aniline and an alkoxymethylenemalonic ester derivative. The initial condensation is followed by a thermal cyclization and subsequent saponification and decarboxylation to yield a 4-hydroxyquinoline-3-carboxylic acid. nih.goviipseries.org

Table 1: Overview of Classical Quinoline Syntheses

| Reaction Name | Reactants | Key Features |

|---|---|---|

| Skraup Synthesis | Aniline, Glycerol, H₂SO₄, Oxidizing Agent | Harsh conditions, often uses nitrobenzene as both oxidant and solvent. slideshare.net |

| Doebner-von Miller | Aniline, α,β-Unsaturated Carbonyl | A modification of the Skraup reaction. nih.gov |

| Combes Synthesis | Aniline, 1,3-Diketone | Acid-catalyzed condensation and cyclization. iipseries.org |

| Friedländer Synthesis | 2-Aminobenzaldehyde/Ketone, Carbonyl with α-Methylene | Base or acid-catalyzed condensation to form 2,3-disubstituted quinolines. pharmaguideline.com |

| Gould-Jacobs Reaction | Aniline, Alkoxymethylenemalonic Ester | Leads to 4-hydroxyquinoline-3-carboxylic acids, a key intermediate for many fluoroquinolones. nih.goviipseries.org |

To improve efficiency and reduce waste, multi-component reactions (MCRs) have become a powerful tool for synthesizing complex molecules like quinolines from simple precursors in a single step. researchgate.net These strategies assemble the quinoline scaffold by combining three or more reactants in a one-pot fashion.

Doebner Reaction : A three-component reaction involving an aniline, an aldehyde, and pyruvic acid to form quinoline-4-carboxylic acids. nih.gov This approach is notable for its ability to directly install the carboxylic acid moiety onto the quinoline ring.

Povarov Reaction : This is a three-component reaction between an aniline, a benzaldehyde, and an electron-rich alkene that proceeds via a cycloaddition to form tetrahydroquinolines, which can then be oxidized to quinolines. iipseries.orgnih.gov

Copper-Catalyzed Cascade Cyclization : Efficient methods have been developed where an aryl aldehyde, an aniline, and acrylic acid react in the presence of a copper catalyst to directly synthesize 2-substituted quinolines under aerobic conditions. organic-chemistry.org

These MCRs offer significant advantages by minimizing the need for isolating intermediates, thereby saving time, solvents, and reagents. acs.orgacs.org

Introducing a fluorine atom at the 7-position of the quinoline ring is a critical step. This is most commonly achieved by starting with a pre-fluorinated precursor rather than by direct fluorination of the quinoline ring, which can be unselective and lead to multiple products. researchgate.net

A prevalent strategy involves using a fluorinated aniline as the starting material in one of the classical cyclization reactions. For example, 3-chloro-4-fluoroaniline is a common building block. quimicaorganica.org Reacting this compound with diethyl ethoxymethylenemalonate (EMME) via the Gould-Jacobs pathway is a standard method to produce the core structure of many fluoroquinolone antibiotics. quimicaorganica.org The cyclization of the intermediate forms a 7-fluoro-4-hydroxyquinoline-3-carboxylic acid ester, which is a versatile synthon for further modifications.

Direct C-H fluorination of azaarenes like quinoline is an emerging field. nih.govacs.org These methods often use specialized fluorinating agents, but achieving high regioselectivity at the C7 position remains a significant challenge. nih.gov

The final steps in the synthesis involve creating the carboxylic acid at the 8-position and converting it to its methyl ester.

Carboxylate Formation : A common route to introduce a carboxylic acid at the 8-position is through the oxidation of an 8-methylquinoline precursor. A process has been described where an 8-methylquinoline is directly oxidized using nitric acid or nitrogen dioxide in the presence of sulfuric acid and a heavy metal catalyst, such as a vanadium compound, to yield the corresponding quinoline-8-carboxylic acid. google.com

Esterification : Once the quinoline-8-carboxylic acid is formed, it can be converted to Methyl 7-fluoroquinoline-8-carboxylate through standard esterification procedures. The most common method is the Fischer esterification , which involves reacting the carboxylic acid with an excess of methanol (B129727) in the presence of a strong acid catalyst like sulfuric acid (H₂SO₄) or hydrochloric acid (HCl). masterorganicchemistry.com Other methods include converting the carboxylic acid to an acid chloride using thionyl chloride (SOCl₂) followed by reaction with methanol, or using alkylating agents like iodomethane (MeI). commonorganicchemistry.com

Emerging Synthetic Strategies for this compound and Derivatives

Modern synthetic chemistry is increasingly focused on developing methods that are not only efficient but also environmentally benign. These emerging strategies aim to reduce hazardous waste, minimize energy consumption, and utilize renewable resources.

The principles of green chemistry are being actively applied to the synthesis of quinolines. tandfonline.comacs.org These approaches often provide significant advantages over classical methods, which can require harsh conditions, toxic reagents, and difficult workups. tandfonline.comnih.gov

Key green strategies include:

Use of Green Solvents : Replacing hazardous organic solvents with environmentally friendly alternatives is a primary focus. Reactions have been successfully carried out in water, ethanol, or ionic liquids. nih.govtandfonline.com

Nanocatalysis : The use of nanocatalysts offers high efficiency and reusability. For instance, magnetic iron oxide nanoparticles (Fe₃O₄ NPs) have been employed as catalysts for quinoline synthesis, allowing for easy separation and reuse of the catalyst. nih.gov

Microwave-Assisted Synthesis : Microwave irradiation can dramatically reduce reaction times and improve yields compared to conventional heating. tandfonline.com It provides a more efficient means of energy transfer directly to the reacting molecules.

Solvent-Free Reactions : Conducting reactions without a solvent (neat conditions) minimizes waste and simplifies purification. Polysubstituted quinolines have been synthesized under solvent-free conditions using recyclable catalysts. nih.govtandfonline.com

Table 2: Comparison of Green Synthesis Approaches for Quinolines

| Approach | Catalyst/Condition | Solvent | Advantages |

|---|---|---|---|

| Nanocatalysis | Fe₃O₄ Nanoparticles | Water | High yields, catalyst is reusable five times without losing activity. nih.gov |

| Microwave-Assisted | p-toluenesulfonic acid | Water | Rapid synthesis, environmentally friendly solvent. tandfonline.com |

| One-Pot MCR | Ceric Ammonium Nitrate (CAN) | Ethanol:Water | High yields (84-94%), short reaction times (10-40 min). tandfonline.com |

| Solvent-Free | Titania Nanomaterials | None | Recyclable catalyst, avoids use of hazardous solvents. tandfonline.com |

These sustainable methods represent the future of chemical synthesis, aiming to produce valuable compounds like this compound with minimal environmental impact. nih.gov

Metal-Catalyzed and Metal-Free Reaction Protocols

The synthesis of the quinoline core, including derivatives like this compound, can be achieved through various strategies, broadly categorized into metal-catalyzed and metal-free protocols.

Metal-Catalyzed Approaches: Palladium-catalyzed reactions, such as the Heck and Suzuki couplings, are powerful tools for the construction of the quinoline system. These methods typically involve the coupling of appropriately substituted anilines and alkynes or other coupling partners, facilitated by a palladium catalyst. While specific examples for the direct synthesis of this compound are not extensively detailed in publicly available literature, the general principles of palladium-catalyzed quinoline synthesis are well-established and could theoretically be adapted.

Metal-Free Alternatives: In a move towards more sustainable and cost-effective chemistry, metal-free synthetic routes have gained considerable attention. These methods often rely on classic named reactions like the Gould-Jacobs reaction, which involves the condensation of an aniline with an ethoxymethylenemalonate derivative, followed by thermal cyclization. Another prominent metal-free approach is the Friedländer annulation, which condenses a 2-aminoaryl aldehyde or ketone with a compound containing a reactive α-methylene group. While these provide general pathways to quinolines, specific application to this compound would necessitate appropriately substituted starting materials.

Data on Synthetic Protocols:

| Reaction Type | Key Features | Potential Applicability to this compound |

| Metal-Catalyzed | High efficiency, broad substrate scope. | Applicable with appropriately designed precursors and catalysts. |

| Metal-Free | Cost-effective, environmentally benign. | Feasible through established methods like Gould-Jacobs or Friedländer with specific starting materials. |

Microwave-Assisted and Other Advanced Synthetic Techniques

To expedite chemical transformations and improve yields, modern synthetic chemistry often employs advanced techniques, with microwave-assisted synthesis being a prominent example.

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times for quinoline synthesis, often from hours to minutes. This technique has been successfully applied to various quinoline-forming reactions, including the Friedländer synthesis. The rapid and efficient heating provided by microwaves can lead to higher yields and cleaner reaction profiles. While a specific microwave-assisted synthesis for this compound is not readily found in the literature, the general applicability of this technology to quinoline synthesis is well-documented.

Other Advanced Techniques: Flow chemistry and ultrasound-assisted synthesis are other advanced methods that offer advantages in terms of control, scalability, and efficiency for the synthesis of heterocyclic compounds like quinolines.

Functionalization and Derivatization Strategies of the Quinoline Core

The inherent reactivity of the quinoline scaffold allows for a wide range of functionalization and derivatization strategies, enabling the fine-tuning of its physicochemical and biological properties.

Modifications at the Quinoline Nitrogen (N-1 Position)

The nitrogen atom at the N-1 position of the quinoline ring is a key site for modification. Alkylation and arylation reactions at this position are common strategies to introduce diverse substituents.

N-Alkylation and N-Arylation: These reactions can be achieved using various alkyl or aryl halides in the presence of a base. Such modifications can significantly impact the electronic and steric properties of the molecule. For instance, the introduction of a cyclopropyl (B3062369) group at the N-1 position is a common feature in many biologically active quinolone compounds. While specific studies on the N-1 modification of this compound are limited, the general reactivity of the quinoline nitrogen suggests that these transformations are feasible.

Substitutions and Transformations on the Quinoline Ring System (excluding C-7 and C-8 modifications)

The carbocyclic and heterocyclic rings of the quinoline system offer multiple sites for further functionalization through electrophilic and nucleophilic substitution reactions. Given the focus of this article, modifications at the C-7 and C-8 positions are excluded from this discussion.

Common transformations include halogenation, nitration, and sulfonation, which introduce functional groups that can serve as handles for further synthetic manipulations. The position of these substitutions is directed by the existing substituents on the ring.

Hybridization Strategies with Other Bioactive Heterocyclic Scaffolds

A powerful strategy in drug discovery is the creation of hybrid molecules, where two or more pharmacophores are covalently linked to generate a single entity with potentially enhanced or synergistic activities. The this compound scaffold is a suitable candidate for such hybridization strategies.

Commonly Used Heterocycles for Hybridization:

Triazoles: The 1,2,3-triazole ring, often introduced via "click chemistry," is a popular choice for creating hybrid molecules due to its favorable chemical properties and ability to engage in hydrogen bonding.

Isoxazoles: Isoxazole-containing hybrids have been explored for various biological activities.

Pyrimidines: The pyrimidine (B1678525) ring is a common feature in many bioactive compounds and can be incorporated into hybrid structures with quinolones.

The synthesis of these hybrids typically involves the functionalization of the quinoline core with a group that can then be used to link the second heterocyclic scaffold.

Advanced Spectroscopic and Structural Elucidation Techniques

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Characterization

NMR spectroscopy is a powerful, non-destructive technique that probes the magnetic properties of atomic nuclei, such as ¹H (proton), ¹³C (carbon-13), and ¹⁹F (fluorine-19), within a molecule. By analyzing the chemical shifts, coupling constants, and signal intensities, a complete picture of the molecular structure can be assembled.

The ¹H NMR spectrum of Methyl 7-fluoroquinoline-8-carboxylate provides crucial information about the number and electronic environment of the protons in the molecule. Based on data from analogous structures like 7-fluoro-2-methylquinoline (B75012) chemicalbook.com and various substituted quinoline-8-carboxylates, a predicted spectrum can be described.

The aromatic region of the spectrum is expected to show signals for the five protons on the quinoline (B57606) ring system. The proton at the C2 position would likely appear as a doublet, coupled to the proton at C3. The proton at C4 would also be a doublet, coupled to the proton at C3. The proton at C3 would, therefore, be a doublet of doublets. The protons on the benzene (B151609) portion of the quinoline ring, H-5 and H-6, would also exhibit characteristic splitting patterns influenced by the fluorine atom at C7. Specifically, H-6 would show coupling to both H-5 and the adjacent fluorine atom, resulting in a doublet of doublets. The H-5 proton would appear as a doublet, coupled to H-6.

The methyl ester group protons (-OCH₃) would present as a sharp singlet, typically in the upfield region of the spectrum, around 3.9-4.1 ppm.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

| H-2 | 8.2 - 8.4 | d | JH2-H3 = ~4.5 Hz |

| H-3 | 7.5 - 7.7 | dd | JH3-H2 = ~4.5 Hz, JH3-H4 = ~8.5 Hz |

| H-4 | 8.9 - 9.1 | d | JH4-H3 = ~8.5 Hz |

| H-5 | 7.8 - 8.0 | d | JH5-H6 = ~9.0 Hz |

| H-6 | 7.4 - 7.6 | dd | JH6-H5 = ~9.0 Hz, JH6-F7 = ~10.0 Hz |

| OCH₃ | 3.9 - 4.1 | s |

Note: These are predicted values based on analogous compounds and may vary from experimental data.

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to C-F coupling) |

| C2 | ~150 | s |

| C3 | ~122 | s |

| C4 | ~136 | s |

| C4a | ~148 | s |

| C5 | ~129 | d |

| C6 | ~115 | d |

| C7 | ~163 | d (¹JC-F ≈ 250 Hz) |

| C8 | ~120 | d |

| C8a | ~128 | s |

| C=O | ~168 | s |

| OCH₃ | ~53 | s |

Note: These are predicted values based on analogous compounds and may vary from experimental data.

¹⁹F NMR is a highly sensitive technique for characterizing fluorine-containing compounds. For this compound, a single signal is expected in the ¹⁹F NMR spectrum, corresponding to the fluorine atom at the C7 position. The chemical shift of this signal provides information about the electronic environment of the fluorine atom. In fluoroquinolone derivatives, the chemical shift of fluorine at a similar position is often observed in the range of -110 to -140 ppm. mdpi.com The signal will likely appear as a doublet of doublets, due to coupling with the adjacent protons, H-6 and potentially H-8 if spatial proximity allows. The study of fluoroquinolone interactions with enzymes has shown that the ¹⁹F NMR chemical shift can be sensitive to the molecule's binding environment. mdpi.com

COSY (Correlation Spectroscopy): This experiment reveals proton-proton couplings. For this compound, COSY would show correlations between H-2 and H-3, H-3 and H-4, and H-5 and H-6, confirming their connectivity within the quinoline ring system.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It would be used to definitively assign the carbon signals for C2, C3, C4, C5, and C6 based on the assignments of their attached protons.

HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. This is particularly useful for identifying quaternary carbons (those without attached protons) and for confirming the placement of the methyl ester group. For instance, correlations would be expected from the methyl protons (-OCH₃) to the carbonyl carbon (C=O) and the C8 carbon.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close in space, even if they are not directly bonded. NOESY can help to confirm the regiochemistry and stereochemistry of the molecule. For example, a NOESY correlation between the H-6 proton and the fluorine at C7 would provide further evidence for their proximity.

Mass Spectrometry for Molecular Mass Confirmation and Fragmentation Pathway Analysis

Mass spectrometry is a vital analytical technique used to determine the molecular weight of a compound and to gain insight into its structure through analysis of its fragmentation patterns.

HRMS provides a highly accurate measurement of the mass-to-charge ratio (m/z) of the molecular ion, allowing for the determination of the elemental composition of this compound. The exact mass can be calculated from the molecular formula (C₁₁H₈FNO₂) and compared to the experimentally determined value, typically with a mass accuracy in the parts-per-million (ppm) range.

The fragmentation pattern observed in the mass spectrum provides a fingerprint of the molecule. For this compound, common fragmentation pathways for esters and quinoline derivatives would be expected. libretexts.org This would likely involve the initial loss of the methoxy (B1213986) group (-OCH₃) from the ester, followed by the loss of carbon monoxide (CO). Another probable fragmentation would be the loss of the entire methyl carboxylate group. The stability of the quinoline ring would likely result in it being a prominent fragment in the spectrum.

Gas Chromatography-Mass Spectrometry (GC-MS) for Purity and Identity

Gas Chromatography-Mass Spectrometry (GC-MS) is a powerful hybrid technique that separates volatile compounds in a mixture and then provides detailed mass information for each component, enabling both qualitative and quantitative analysis. In the context of this compound, GC-MS serves as a critical tool for verifying the compound's identity and assessing its purity.

The gas chromatography component separates the compound from any residual solvents, starting materials, or by-products based on its boiling point and affinity for the stationary phase of the GC column. The retention time (tᵣ), the time it takes for the compound to travel through the column, is a characteristic property under specific analytical conditions (e.g., column type, temperature program, and carrier gas flow rate) and serves as an initial identifier.

Following separation, the eluted compound enters the mass spectrometer, where it is ionized, typically by electron impact (EI). This energetic process fragments the molecule into a series of smaller, charged ions. The resulting mass spectrum is a plot of ion abundance versus mass-to-charge ratio (m/z), which serves as a molecular fingerprint.

For this compound, the molecular ion peak [M]⁺ would be observed at an m/z corresponding to its molecular weight. The fragmentation pattern is predictable and provides definitive structural confirmation. wikipedia.org Key fragmentation pathways for quinolone-type structures often involve the loss of small, stable neutral molecules or radicals from the parent ion. researchgate.netnih.gov

Expected Fragmentation Pattern in GC-MS:

| Fragment Ion (m/z) | Proposed Neutral Loss | Structural Origin |

| [M]⁺ | - | Molecular Ion |

| [M-31]⁺ | •OCH₃ | Loss of the methoxy radical from the ester group. |

| [M-59]⁺ | •COOCH₃ | Loss of the entire methoxycarbonyl radical. |

| [M-28]⁺ | CO | Decarbonylation, a common fragmentation for heterocyclic compounds. researchgate.net |

| [M-H₂O]⁺ | H₂O | Loss of a water molecule, often seen in compounds with accessible protons. nih.gov |

| [M-CO-H₂O]⁺ | CO + H₂O | Sequential loss of carbon monoxide and water. nih.gov |

This table represents a predictive fragmentation pattern based on established mass spectrometry principles for related structures.

By comparing the obtained retention time and mass spectrum against a reference standard or library data, the identity and purity of this compound can be unequivocally established.

Vibrational Spectroscopy for Functional Group Identification

Vibrational spectroscopy techniques, including Fourier Transform Infrared (FTIR) and Raman spectroscopy, probe the vibrational modes of a molecule. Since different functional groups possess distinct vibrational frequencies, these methods are invaluable for identifying the specific chemical bonds present in a compound like this compound.

Fourier Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its bonds to higher vibrational states. The resulting spectrum is a plot of absorbance (or transmittance) versus wavenumber (cm⁻¹). For this compound, the FTIR spectrum would display characteristic absorption bands corresponding to its key functional groups. The analysis of norfloxacin, a related fluoroquinolone, shows prominent peaks for C=O, C-O, and quinolone moieties, which provides a basis for interpreting the spectrum of the title compound. nih.gov

Expected FTIR Absorption Bands:

| **Wavenumber (cm⁻¹) ** | Vibrational Mode | Functional Group |

| 3050-3150 | C-H stretching | Aromatic (Quinoline Ring) |

| 2900-3000 | C-H stretching | Aliphatic (Methyl Ester) |

| 1720-1740 | C=O stretching | Ester Carbonyl |

| 1500-1620 | C=C and C=N stretching | Quinoline Ring System |

| 1200-1300 | C-O stretching | Ester Linkage |

| 1100-1250 | C-F stretching | Aryl-Fluoride Bond |

This table outlines the expected absorption regions for the functional groups present in the molecule.

Raman Spectroscopy

Raman spectroscopy is a complementary technique to FTIR. It involves irradiating a sample with a monochromatic laser and detecting the inelastically scattered light. Vibrational modes that result in a change in polarizability are Raman-active. While FTIR is particularly sensitive to polar bonds like carbonyls, Raman spectroscopy excels at detecting vibrations of symmetric, non-polar bonds, such as those in aromatic ring systems. For complex molecules like quinolones, the combination of FTIR and Raman provides a more complete vibrational profile. nih.gov

Expected Raman Shifts:

| **Raman Shift (cm⁻¹) ** | Vibrational Mode | Functional Group |

| 3050-3150 | C-H stretching | Aromatic (Quinoline Ring) |

| 1550-1630 | Ring stretching modes | Quinoline Ring System (strong intensity) |

| 1300-1400 | Ring breathing modes | Quinoline Ring System |

| 1720-1740 | C=O stretching | Ester Carbonyl (typically weak intensity) |

| 700-800 | C-F stretching | Aryl-Fluoride Bond |

This table outlines the expected Raman shifts for the key functional groups.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions and Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light, which corresponds to the promotion of electrons from lower to higher energy orbitals. This technique is particularly useful for analyzing compounds containing chromophores—parts of a molecule responsible for its color, or more broadly, its UV-Vis absorption.

The primary chromophore in this compound is the quinoline ring system itself. researchgate.net The extended π-conjugated system of the quinoline nucleus gives rise to characteristic π → π* electronic transitions, which typically result in strong absorption bands in the UV region. nih.gov The presence of the ester group and the fluorine atom as substituents can modulate the energy of these transitions, causing shifts in the absorption maxima (λ_max). Modifications to the quinoline nucleus are known to have a considerable influence on the wavelength of maximum absorption. researchgate.net The electronic spectrum of gatifloxacin, a related fluoroquinolone, shows absorption bands attributed to π–π∗ transitions of the phenyl and pyridone moieties. nih.gov

Expected UV-Vis Absorption Data (in a non-polar solvent):

| Approximate λ_max (nm) | Type of Transition | Associated Chromophore |

| ~230-250 | π → π | Quinoline Ring System |

| ~280-320 | π → π | Quinoline Ring System |

| ~330-350 | n → π* | Carbonyl (C=O) of the ester group |

Solvent choice can influence the exact position of these peaks; for instance, polar solvents may cause shifts in the n → π transition.* mdpi.com

X-ray Crystallography for Definitive Three-Dimensional Molecular Structure Determination

While spectroscopic methods provide valuable information about connectivity and functional groups, X-ray crystallography stands as the definitive technique for determining the precise three-dimensional arrangement of atoms in a crystalline solid. This method involves irradiating a single crystal of the compound with X-rays and analyzing the resulting diffraction pattern.

While a specific crystal structure for this compound is not publicly available, analysis of related structures provides expected values for key geometric parameters. acs.org

Exemplar Crystallographic Data Parameters:

| Parameter | Description | Typical Value (Å or °) |

| Crystal System | The symmetry system of the unit cell. | e.g., Monoclinic, Orthorhombic |

| Space Group | The specific symmetry group of the crystal. | e.g., P2₁/c |

| Unit Cell Dimensions (a, b, c) | The lengths of the unit cell axes. | e.g., a=8.5 Å, b=12.1 Å, c=9.8 Å |

| Unit Cell Angles (α, β, γ) | The angles between the unit cell axes. | e.g., α=90°, β=105°, γ=90° |

| C-C (aromatic) bond length | The distance between adjacent carbon atoms in the quinoline ring. | ~1.39 - 1.42 Å |

| C-N bond length | The distance between carbon and nitrogen atoms in the quinoline ring. | ~1.36 - 1.38 Å |

| C=O bond length | The distance of the double bond in the ester carbonyl group. | ~1.21 Å |

| C-F bond length | The distance between the aromatic carbon and the fluorine atom. | ~1.35 Å |

This table provides an example of the types of data obtained from an X-ray crystallographic analysis, with typical values derived from similar molecular structures.

Computational and Theoretical Chemistry Investigations

Quantum Chemical Calculations for Electronic Structure Analysis

Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule.

Density Functional Theory (DFT) Applications to Methyl 7-fluoroquinoline-8-carboxylate

Density Functional Theory (DFT) is a widely used computational method to investigate the electronic structure of molecules. For this compound, DFT calculations would provide insights into its geometry, stability, and electronic properties. By solving the Kohn-Sham equations, one could determine the optimized molecular structure, bond lengths, bond angles, and dihedral angles. This information is the foundation for all other computational analyses.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps)

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability, chemical reactivity, and electronic transport properties. A large HOMO-LUMO gap suggests high stability and low reactivity. For this compound, this analysis would help in understanding its potential reactivity in chemical reactions.

Molecular Electrostatic Potential (MEP) Surface Analysis

The Molecular Electrostatic Potential (MEP) surface is a visual tool used to understand the charge distribution within a molecule. It maps the electrostatic potential onto the electron density surface, with different colors representing different potential values. Red regions typically indicate negative potential (electron-rich areas, susceptible to electrophilic attack), while blue regions indicate positive potential (electron-poor areas, susceptible to nucleophilic attack). An MEP analysis of this compound would identify the reactive sites for electrophilic and nucleophilic attacks, providing valuable information about its intermolecular interactions.

Reactivity Descriptors (e.g., Fukui Functions, Condensed Softness Indices)

Global and local reactivity descriptors, derived from DFT, offer quantitative measures of a molecule's reactivity. Fukui functions, for instance, identify the most reactive sites in a molecule for nucleophilic, electrophilic, and radical attacks. Condensed softness indices provide further detail on the local reactivity. For this compound, these descriptors would pinpoint specific atoms or functional groups that are most likely to participate in chemical reactions.

Molecular Docking Studies for Ligand-Target Interaction Prediction

Molecular docking is a computational technique that predicts the preferred orientation of a molecule (ligand) when bound to a larger molecule, such as a protein (receptor). This is a cornerstone of structure-based drug design.

Prediction of Binding to Bacterial Topoisomerases (DNA Gyrase and Topoisomerase IV)

Fluoroquinolones, the class of compounds to which this compound belongs, are known to target bacterial type II topoisomerases: DNA gyrase and topoisomerase IV. nih.govnih.gov These enzymes are essential for bacterial DNA replication, making them excellent targets for antibiotics. youtube.com Molecular docking studies would be used to predict how this compound binds to the active sites of these enzymes. The docking simulations would provide information on the binding affinity (often expressed as a docking score), the specific amino acid residues involved in the interaction, and the types of interactions (e.g., hydrogen bonds, hydrophobic interactions). This information is critical for understanding its potential as an antibacterial agent and for designing more potent derivatives.

Analysis of Interactions with HIV-1 Integrase

Molecular docking simulations are instrumental in elucidating the potential of this compound as an inhibitor of HIV-1 integrase, a key enzyme in the viral life cycle. While direct studies on this specific compound are not available, extensive research on analogous 8-hydroxyquinoline (B1678124) and 4-oxo-1,4-dihydroquinoline derivatives provides a strong basis for predicting its binding mode. nih.govnih.gov

It is hypothesized that the quinoline (B57606) core of this compound would bind to the active site of HIV-1 integrase. The nitrogen atom of the quinoline ring is predicted to form a crucial hydrogen bond with key residues within the enzyme's binding pocket. nih.gov Docking studies on similar compounds have shown that the binding modes are comparable to those of known HIV integrase inhibitors. nih.gov The interaction is often stabilized by chelation with magnesium ions present in the active site, a common feature for this class of inhibitors. The 8-carboxylate group is expected to play a significant role in coordinating with these metal ions, further anchoring the molecule in the binding site.

Table 1: Predicted Interactions of this compound with HIV-1 Integrase Active Site Residues

| Interaction Type | Key Residues | Ligand Group Involved |

| Hydrogen Bonding | Thr66, Glu152 | Quinoline Nitrogen, Carboxylate Oxygen |

| Metal Chelation | Mg2+ ions | Carboxylate Oxygen |

| Hydrophobic Interactions | Pro145, Tyr143 | Quinoline Ring |

This table is a representation of predicted interactions based on studies of analogous compounds.

Docking Studies with Other Protein Targets (e.g., COX-2, PfDHODH)

The versatility of the quinoline scaffold allows for its investigation against a range of other protein targets, including cyclooxygenase-2 (COX-2) and Plasmodium falciparum dihydroorotate (B8406146) dehydrogenase (PfDHODH).

Cyclooxygenase-2 (COX-2): Docking studies of quinoline derivatives in the active site of COX-2 have revealed significant inhibitory potential. nih.gov It is anticipated that this compound would also bind effectively within the COX-2 active site. The molecule would likely orient itself to form hydrogen bonds with key residues such as Tyr385 and Ser530. The fluoro-substituted ring is expected to fit into a hydrophobic pocket of the enzyme, contributing to the binding affinity. The selectivity for COX-2 over the COX-1 isoform is a critical factor in designing anti-inflammatory agents with fewer gastrointestinal side effects, and docking studies can help predict this selectivity. nih.gov

Table 2: Predicted Interactions of this compound with COX-2 Active Site

| Interaction Type | Key Residues | Ligand Group Involved |

| Hydrogen Bonding | Tyr385, Ser530 | Carboxylate Oxygen |

| Hydrophobic Interactions | Val523, Ala527 | Fluoro-substituted Quinoline Ring |

| Pi-Stacking | Trp387 | Quinoline Ring |

This table is a representation of predicted interactions based on studies of analogous compounds.

Plasmodium falciparum Dihydroorotate Dehydrogenase (PfDHODH): While direct docking studies are limited, Quantitative Structure-Activity Relationship (QSAR) models have been developed for quinoline derivatives against P. falciparum, the parasite responsible for malaria. These models suggest that the quinoline core is a viable scaffold for targeting parasitic enzymes like PfDHODH. Further docking studies would be necessary to elucidate the specific binding interactions of this compound with this target.

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational technique that correlates the chemical structure of a series of compounds with their biological activity. For quinolone derivatives, QSAR studies have been successfully employed to predict their antibacterial and anticancer activities. researchgate.netresearchgate.net A QSAR model for this compound and its analogues would involve the calculation of various molecular descriptors.

These descriptors can be categorized as:

Electronic: Describing the distribution of electrons (e.g., dipole moment, partial charges).

Steric: Relating to the size and shape of the molecule (e.g., molecular volume, surface area).

Hydrophobic: Pertaining to the molecule's affinity for non-polar environments (e.g., LogP).

Topological: Based on the 2D representation of the molecule's connectivity.

For quinolone antibacterials, it has been shown that substitutions at the N1 and C7 positions significantly influence activity. acs.org A QSAR model would likely reveal the importance of the fluorine at the 7-position and the methyl ester at the 8-position for a given biological activity. Such a model would be invaluable for predicting the activity of novel derivatives before their synthesis, thereby streamlining the drug discovery process.

Molecular Dynamics (MD) Simulations for Conformational Landscapes and Binding Dynamics

MD simulations provide a dynamic view of a molecule's behavior over time, offering insights into its conformational flexibility and the stability of its interactions with a biological target. For fluoroquinolone derivatives, MD simulations have been used to study their conformational preferences and binding to proteins and DNA. mdpi.comresearchgate.net

In Silico Pharmacokinetic Predictions (excluding toxicity parameters)

The prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) properties is a critical step in assessing the drug-likeness of a compound. Various computational tools, such as SwissADME, can predict these properties based on the molecule's structure. researchgate.net For this compound, a plausible in silico ADME profile can be generated based on findings for similar fluoroquinolone structures. nih.govresearchgate.net

Table 3: Predicted In Silico ADME Properties for this compound

| Property | Predicted Value/Classification | Significance |

| Molecular Weight | 221.19 g/mol | Good for oral bioavailability (Lipinski's Rule) |

| LogP (o/w) | 2.5 | Optimal for cell permeability |

| H-bond Donors | 0 | Good for oral bioavailability |

| H-bond Acceptors | 4 | Good for oral bioavailability |

| Topological Polar Surface Area (TPSA) | 50.9 Ų | Indicates good intestinal absorption |

| GI Absorption | High | Likely to be well-absorbed from the gut |

| Blood-Brain Barrier (BBB) Permeant | No | Reduced potential for central nervous system side effects |

| P-glycoprotein Substrate | No | Less susceptible to efflux pumps |

| CYP1A2, CYP2C9, CYP2C19, CYP2D6, CYP3A4 Inhibitor | No (Predicted) | Low potential for drug-drug interactions |

This table represents a plausible in silico prediction based on the structure of this compound and data from analogous compounds.

Biological Activity and Mechanistic Investigations Pre Clinical Focus

Antimicrobial Efficacy and Mechanistic Insights

The antimicrobial potential of fluoroquinolone derivatives is a cornerstone of their therapeutic application. This activity is primarily attributed to their interaction with essential bacterial enzymes.

Antibacterial Spectrum and Potency against Gram-Positive and Gram-Negative Strains (In Vitro)

The evaluation of a novel fluoroquinolone's antibacterial efficacy involves determining its Minimum Inhibitory Concentration (MIC) against a panel of clinically relevant Gram-positive and Gram-negative bacteria. For instance, studies on related 7-substituted fluoroquinolones often demonstrate potent activity against strains like Staphylococcus aureus and Streptococcus pneumoniae, as well as Gram-negative organisms. The nature of the substituent at the C-7 position is known to significantly influence the spectrum and potency of antibacterial activity. Modifications at this position can enhance the compound's interaction with the target enzymes and affect its ability to penetrate the bacterial cell wall.

Table 1: Representative In Vitro Antibacterial Activity of Fluoroquinolone Derivatives (MIC in µg/mL)

| Bacterial Strain | Related Fluoroquinolone Compound A | Related Fluoroquinolone Compound B | Ciprofloxacin (B1669076) (Reference) |

| Staphylococcus aureus | 0.25-4 | 0.9 | 0.5 |

| Streptococcus pneumoniae | 0.25-1 | - | 1 |

| Escherichia coli | - | 15 | 0.015 |

| Pseudomonas aeruginosa | >128 | - | 0.25 |

Note: This table is illustrative, based on data for structurally related fluoroquinolones, as specific data for Methyl 7-fluoroquinoline-8-carboxylate is not available. The presented values are for comparative purposes to show the typical range of activity for this class of compounds.

Antifungal Activity Studies (In Vitro)

While the primary application of fluoroquinolones is antibacterial, some derivatives have been investigated for antifungal properties. For instance, studies on substituted 2-methyl-8-quinolinols have shown some fungitoxic activity against fungi like Aspergillus niger and Trichophyton mentagrophytes. The antifungal activity, similar to antibacterial action, is highly dependent on the substitution pattern of the quinoline (B57606) core. Some pyrazole (B372694) derivatives, which can be structurally related to quinolone side chains, have also demonstrated dose-dependent inhibition of fungal mycelial growth.

Detailed Mechanism of Action: Bacterial Topoisomerase Inhibition and Selectivity

The well-established mechanism of action for fluoroquinolones involves the inhibition of bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV. These enzymes are crucial for bacterial DNA replication, transcription, repair, and recombination. Fluoroquinolones stabilize the covalent complex between the topoisomerase and cleaved DNA, which stalls the replication fork and leads to double-strand breaks in the bacterial chromosome, ultimately causing cell death.

The selectivity of these compounds for bacterial topoisomerases over their mammalian counterparts is a key factor in their clinical utility. DNA gyrase is the primary target in many Gram-negative bacteria, while topoisomerase IV is the main target in several Gram-positive bacteria. The affinity for one or both of these enzymes dictates the antibacterial spectrum of the specific fluoroquinolone derivative.

Modulation of Bacterial Resistance Mechanisms

Bacterial resistance to fluoroquinolones can emerge through several mechanisms. The most common are mutations in the quinolone resistance-determining regions (QRDRs) of the genes encoding DNA gyrase (gyrA and gyrB) and topoisomerase IV (parC and parE). These mutations reduce the binding affinity of the fluoroquinolone to its target enzymes. Another significant mechanism is the increased expression of efflux pumps, which actively transport the drug out of the bacterial cell, preventing it from reaching its intracellular target. The development of new fluoroquinolone derivatives often aims to overcome these resistance mechanisms, for example, by designing molecules that are less susceptible to efflux or that can inhibit mutated topoisomerases.

Anticancer Potential and Molecular Pathways

Emerging research has highlighted the potential of fluoroquinolone derivatives as anticancer agents. This activity is often linked to their ability to inhibit mammalian topoisomerases, which are also essential for the replication of rapidly dividing cancer cells.

Antiproliferative Effects on Various Cancer Cell Lines (In Vitro)

The anticancer potential of novel compounds is initially assessed through in vitro antiproliferative assays against a variety of human cancer cell lines. For example, various ciprofloxacin derivatives have shown cytotoxic activity against cell lines such as breast cancer (MCF-7), lung cancer (A549), and colon cancer (HCT116). The half-maximal inhibitory concentration (IC50) is determined to quantify the potency of the compound. The structural features of the fluoroquinolone, including the substituent at the C-7 position, are critical in determining the antiproliferative efficacy. Some derivatives have been shown to induce cell cycle arrest and apoptosis in cancer cells.

Table 2: Representative In Vitro Antiproliferative Activity of Fluoroquinolone Derivatives (IC50 in µM)

| Cancer Cell Line | Related Fluoroquinolone Compound C | Related Fluoroquinolone Compound D | Doxorubicin (Reference) |

| MCF-7 (Breast) | 2.27 | 11.5 | <1 |

| A549 (Lung) | 27.71 | - | - |

| HCT116 (Colon) | - | 3.69 | - |

| PC3 (Prostate) | 2.33 | - | - |

Note: This table is illustrative and based on data for structurally related fluoroquinolone derivatives, as specific data for this compound is not available. The presented values are for comparative purposes to show the typical range of activity for this class of compounds.

Investigation of Apoptosis Induction and Cell Cycle Arrest

The quinolone scaffold, a core component of this compound, is recognized for its potential to induce programmed cell death (apoptosis) and halt the proliferation of cancer cells by interfering with the cell cycle. nih.gov Research into related fluoroquinolone compounds demonstrates that their anticancer effects are often linked to these precise mechanisms. nih.gov

Studies on compounds like ciprofloxacin have shown they can trigger apoptosis and cause cell cycle arrest in various cancer cell lines. For instance, ciprofloxacin has been observed to induce S-phase cell cycle arrest in melanoma cells. nih.gov While direct studies on this compound are limited, the established pro-apoptotic and cell cycle-inhibiting properties of the broader fluoroquinolone class suggest a similar potential mechanism of action. nih.gov This is often linked to their ability to inhibit essential enzymes involved in DNA replication, leading to irreparable damage and subsequent cell death. nih.gov

Role of Reactive Oxygen Species (ROS) Generation and DNA Damage Response (DDR)

The biological activity of quinolone derivatives is frequently associated with the generation of reactive oxygen species (ROS) and the subsequent activation of the DNA Damage Response (DDR). ROS are highly reactive, oxygen-containing molecules that can inflict damage on cellular components, including DNA. nih.gov

The mechanism of action for many quinolones involves the inhibition of bacterial DNA gyrase, an enzyme critical for DNA replication. mdpi.com This inhibition leads to the accumulation of DNA strand breaks, which in turn can stimulate an increase in intracellular ROS levels. mdpi.comnih.gov This surge in ROS contributes to the bactericidal effects of the compounds. nih.gov The resulting DNA damage triggers the DDR pathway, a cellular mechanism to repair damaged DNA. nih.gov However, if the damage is too extensive, the DDR can signal for the initiation of apoptosis, linking this mechanism back to the anticancer activities observed in the quinolone class. nih.govnih.gov The presence of a fluorine atom, such as the 7-fluoro substituent in this compound, is a common feature in many potent quinolone-based agents, though its specific contribution to ROS generation requires further direct investigation.

Antiviral Activities, with Emphasis on HIV-1 Integrase Inhibition

Quinolone derivatives have emerged as a promising scaffold for the development of antiviral agents, particularly as inhibitors of the Human Immunodeficiency Virus type 1 (HIV-1) integrase (IN). nih.govdergipark.org.tr This enzyme is essential for the HIV replication cycle, as it catalyzes the integration of the viral DNA into the host cell's genome. nih.govdergipark.org.tr

Research has shown that compounds with a 4-quinolone-3-carboxylic acid core can effectively inhibit HIV-1 integrase. dergipark.org.trnih.gov The mechanism involves chelating metal ions within the enzyme's active site, mimicking the natural substrate interaction. Structural modifications to the quinolone ring significantly impact potency. For example, the introduction of electron-withdrawing groups at position 7 has been shown to be beneficial for antiviral activity. nih.gov Furthermore, optimizations involving substituents on the quinolone nitrogen and other positions have led to compounds with potent integrase inhibition. nih.gov Although its precursor did not show activity, a derivative with a monoketo moiety displayed an IC₅₀ of 1.6 µM, demonstrating the potential of this chemical class. nih.gov

Antiparasitic and Antitubercular Activities

The quinolone chemical structure has demonstrated a broad spectrum of activity against various pathogens, including parasites and mycobacteria.

Antimalarial Effects, including Plasmodium falciparum Dihydroorotate (B8406146) Dehydrogenase (PfDHODH) Inhibition

Fluoroquinolones have been identified as having activity against Plasmodium falciparum, the parasite responsible for the most severe form of malaria. nih.govmdpi.com One of the key molecular targets for antimalarial drugs is the enzyme dihydroorotate dehydrogenase (DHODH), which is crucial for pyrimidine (B1678525) biosynthesis in the parasite. nih.gov Inhibition of P. falciparum DHODH (PfDHODH) has been clinically validated as an effective strategy for treating malaria. nih.gov While many advanced PfDHODH inhibitors belong to other heterocyclic families like triazolopyrimidines, the foundational antimalarial activity of the parent quinoline structure (chloroquine) highlights the potential of this scaffold. nih.govnih.gov The development of quinolone-based compounds that selectively target PfDHODH remains an area of interest for creating new antimalarial agents. nih.gov

Antitubercular Activity against Mycobacterium tuberculosis Strains

Fluoroquinolones are a critical component of treatment regimens for multidrug-resistant tuberculosis (MDR-TB). nih.gov Their primary target in Mycobacterium tuberculosis is the DNA gyrase enzyme (a type II topoisomerase), which is essential for DNA replication and repair. mdpi.comresearchgate.net Inhibition of this enzyme leads to bacterial cell death. mdpi.com

The substitution pattern on the quinolone core is crucial for antimycobacterial potency. Structure-activity relationship studies have shown that substituents at the C-7 and C-8 positions significantly influence activity against M. tuberculosis. acs.orgnih.gov Specifically, a C-8 methoxy (B1213986) group has been found to enhance the bactericidal activity of quinolones against both drug-susceptible and resistant clinical isolates. nih.gov The presence of the methyl carboxylate group at the C-8 position in this compound is noteworthy, as ester prodrugs of fluoroquinolones have been explored to improve properties like lipophilicity, which could enhance passage through the mycobacterial cell wall. nih.govresearchgate.net However, studies have also shown that such ester modifications can sometimes lead to reduced activity, possibly due to inefficient conversion to the active carboxylic acid form within the bacteria. nih.govresearchgate.net

Anti-inflammatory and Cyclooxygenase (COX) Inhibition Studies

The anti-inflammatory potential of quinoline-related structures has been investigated, with a focus on the inhibition of cyclooxygenase (COX) enzymes. COX-1 and COX-2 are key enzymes in the inflammatory pathway, responsible for the synthesis of prostaglandins. nih.gov

While direct studies linking fluoroquinolones to potent COX inhibition are not extensive, research on related heterocyclic compounds like quinazolines has shown promise. nih.gov Certain quinazoline (B50416) derivatives have been identified as selective COX-1 inhibitors, with the most potent compounds exhibiting IC₅₀ values in the nanomolar range. nih.gov The structural design of these inhibitors often mimics the V-shape of many diarylheterocyclic COX inhibitors. nih.gov Given the structural similarities between quinolines and quinazolines, this suggests a potential, though yet to be fully explored, avenue for the anti-inflammatory activity of quinolone derivatives. Further research is needed to determine if compounds like this compound can effectively bind to and inhibit COX enzymes.

Selective Inhibition of Cyclooxygenase-2 (COX-2)

Following a comprehensive review of available scientific literature, no specific research data or detailed findings on the selective inhibition of Cyclooxygenase-2 (COX-2) by the chemical compound this compound were identified.

Extensive searches were conducted to locate studies pertaining to the biological activity and mechanistic investigations of this particular compound in the context of COX-2 inhibition. These inquiries did not yield any published research, preclinical data, or mechanistic studies that would elucidate its potential as a selective COX-2 inhibitor.

While the broader class of quinoline derivatives has been a subject of investigation for various pharmacological activities, including anti-inflammatory effects through COX inhibition, specific data for this compound remains absent from the reviewed literature. Research into other quinoline-based compounds has identified certain derivatives as potent and selective COX-2 inhibitors. For instance, studies have highlighted compounds where structural modifications, such as the addition of a methylsulfonyl pharmacophore, have led to significant COX-2 inhibitory activity. However, these findings are related to different molecular structures and cannot be extrapolated to this compound.

Consequently, due to the lack of available data, an analysis of its detailed research findings, inhibitory concentrations (e.g., IC50 values), or the molecular mechanism of interaction with the COX-2 enzyme cannot be provided at this time. Further empirical research would be necessary to determine if this compound possesses any selective COX-2 inhibitory properties.

Structure Activity Relationship Sar and Rational Design Principles

Influence of Substitution at the Quinoline (B57606) Nitrogen (N-1) on Biological Potency and Pharmacokinetics

Substitutions at the N-1 position can significantly modulate the potency of quinoline-based compounds. For instance, in the realm of fluoroquinolone antibiotics, the introduction of a cyclopropyl (B3062369) group at N-1 has been shown to be highly advantageous for antimicrobial activity. oup.com Similarly, studies on 1-aryl-6,8-difluoroquinolones have demonstrated that substitutions on the N-1 aryl ring influence antibacterial potency. msu.edu While both 4'-fluorophenyl and 2',4'-difluorophenyl substitutions at N-1 resulted in comparable activity against Gram-negative organisms, the difluoro substitution led to a slight increase in anti-streptococcal activity in some cases. msu.edu These findings underscore the critical role of the N-1 substituent in fine-tuning the biological action of quinoline derivatives.

Role of the Fluoro-Substituent at C-7 on Target Selectivity, Efficacy, and Spectrum of Activity

The presence and position of a fluorine atom on the quinoline ring system are crucial for modulating biological activity. Specifically, a fluoro-substituent at the C-7 position plays a significant role in target selectivity, efficacy, and the spectrum of activity.

In the context of antibacterial agents, the C-7 substituent is a key determinant of potency and spectrum. nih.gov The introduction of various amino groups at the C-7 position of 6-fluoro-1-arylquinolones has been extensively studied. msu.edu For example, the antibacterial activity against Gram-negative organisms was found to increase in the order of 4-methylpiperazinyl < piperazinyl < 3-aminopyrrolidinyl. msu.edu This highlights the importance of the C-7 substituent in dictating the antibacterial profile.

Furthermore, the fluorine atom itself contributes significantly to the molecule's properties. Fluorine's high electronegativity can alter the electronic distribution within the quinoline ring, influencing its binding affinity to target proteins. It can also impact metabolic stability by blocking sites susceptible to oxidative metabolism, thereby prolonging the drug's half-life. The strategic placement of fluorine at C-7 is a common strategy in the design of potent quinolone-based drugs.

Significance of the Carboxylate Moiety at C-8 for Bioactivity and Target Recognition

The carboxylate moiety, specifically the methyl ester in Methyl 7-fluoroquinoline-8-carboxylate, at the C-8 position is a critical functional group for bioactivity and target recognition. In many classes of quinolone-based drugs, such as antibacterial agents, the carboxylic acid at the analogous C-3 position is considered essential for binding to the target enzyme, DNA gyrase. oup.com

Research on quinoline-3-carboxylic acids has shown that this group is critical for interaction with cleaved DNA. oup.com Although positioned differently, the C-8 carboxylate in this compound likely plays a similar role in mediating interactions with its biological target.

Impact of Other Substituents on the Quinoline Ring System (C-2, C-3, C-4, C-5, C-6)

C-2 Position: Modifications at the C-2 position can influence the molecule's activity. For example, the synthesis of 2-(1H-indol-3-yl)quinoline-3-carbonitrile derivatives has yielded compounds with PDE4 inhibitory properties. sigmaaldrich.com This indicates that bulky substituents at C-2 can be accommodated and can confer specific biological activities. In some quinoline derivatives, substitutions at positions 2 and 3 have been found to be more active against certain cancer cell lines. researchgate.net

C-4 Position: The C-4 position is also crucial for the activity of many quinolone compounds. The 4-oxo group is a common feature in antibacterial quinolones and is considered essential for their activity. oup.com In other contexts, substitutions at C-4, such as anilino groups, have been explored in the design of anticancer agents. nih.gov

C-5 and C-6 Positions: Substitutions at C-5 and C-6 can also modulate the biological profile. For instance, achieving site-selective C-H functionalization at the C-5 position of 8-aminoquinolines has been a subject of research. nus.edu.sg In the context of anticancer agents, modifications at the C-6 position of the quinoline scaffold have been explored to improve activity. nih.gov The presence of a fluorine atom at C-6 is a common feature in many fluoroquinolone antibiotics. msu.edu

The following table summarizes the impact of various substituents on the quinoline ring based on available research:

| Position | Substituent Type | Influence on Biological Activity |

| N-1 | Alkyl (e.g., cyclopropyl), Aryl | Modulates potency and spectrum of activity; affects pharmacokinetics. |

| C-2 | Heterocyclic groups (e.g., indole) | Can confer specific inhibitory activities (e.g., PDE4). |

| C-4 | Oxo group, Anilino groups | Often essential for antibacterial activity; can be modified for anticancer activity. |

| C-5 | Various | Can be a site for functionalization to modulate properties. |

| C-6 | Halogens (e.g., fluorine), Amino groups | Influences antibacterial potency and spectrum; a key position in many fluoroquinolones. |

| C-7 | Amino groups (e.g., piperazinyl, pyrrolidinyl) | A major determinant of antibacterial spectrum and potency. |

| C-8 | Carboxylate/Ester | Crucial for target binding and bioactivity; may act as a prodrug. |

Rational Design of Hybrid Molecules and Conjugates for Multi-Targeting Approaches

The complexity of many diseases has spurred the development of multi-target-directed ligands (MTDLs), or hybrid molecules, which can simultaneously modulate multiple biological targets. nih.gov This approach can lead to enhanced therapeutic efficacy and a reduced likelihood of drug resistance. nih.gov The quinoline scaffold is an excellent platform for the design of such hybrid molecules. nih.gov

The rational design of these hybrids involves combining the pharmacophoric elements of this compound with other bioactive moieties. mdpi.comrepec.org For example, a quinoline core could be linked to another pharmacophore known to inhibit a different target involved in the same disease pathway. This strategy aims to create a single molecule with a synergistic or additive effect. The design of such molecules requires careful consideration of the linker used to connect the two pharmacophores, as its length and flexibility can significantly impact the activity of the hybrid. nih.gov

Development of Prodrug Strategies for this compound Analogues

Prodrug strategies are a valuable tool in medicinal chemistry to overcome undesirable physicochemical or pharmacokinetic properties of a drug, such as poor solubility or rapid metabolism. nih.govnih.gov For analogues of this compound, the ester moiety itself can be considered a prodrug feature.

The methyl ester can mask the more polar carboxylic acid, potentially improving membrane permeability and oral absorption. Once inside the body, esterases can hydrolyze the ester to release the active carboxylic acid. nih.gov This approach has been successfully employed for other quinolone derivatives. For instance, a phosphate (B84403) ester prodrug of a fluoroquinolone was developed to enhance water solubility for aerosol delivery. acs.org

Further prodrug strategies for this compound analogues could involve modifying the carboxylate group with other promoieties to tailor the drug's release profile or target it to specific tissues. The development of such prodrugs requires a thorough understanding of the enzymatic and chemical conditions at the target site to ensure efficient conversion to the active drug. nih.gov

Future Research Directions and Translational Perspectives

Exploration of Novel Biological Targets and Broader Therapeutic Applications

The versatile quinoline (B57606) core suggests that Methyl 7-fluoroquinoline-8-carboxylate and its analogs could interact with a wide array of biological targets beyond their traditionally known antibacterial activities. orientjchem.org Quinolone derivatives have already demonstrated a broad spectrum of pharmacological effects, including anticancer, anti-inflammatory, and antiviral activities. orientjchem.org

Future research will likely focus on screening this compound against diverse panels of kinases, proteases, and other enzymes implicated in various diseases. For instance, some quinoline derivatives have shown potential as inhibitors of enzymes like lactate (B86563) dehydrogenase (LDH), which is a target in cancer metabolism. acs.org The 7-position substituent on the quinoline ring is known to significantly influence potency and spectrum of activity, suggesting that modifications at this position in this compound could lead to novel therapeutic applications. researchgate.netnih.gov

Table 1: Potential Therapeutic Areas for this compound Derivatives

| Therapeutic Area | Potential Molecular Target(s) | Rationale |

| Oncology | Topoisomerases, Kinases, Lactate Dehydrogenase | Quinolines are known to inhibit cancer cell growth and induce apoptosis. orientjchem.org |

| Inflammatory Diseases | Toll-like receptors (TLRs) | Hydroxychloroquine, a quinoline derivative, inhibits TLR9. wikipedia.org |

| Virology | Viral enzymes (e.g., proteases, polymerases) | Some quinolones have shown antiviral activity. chim.it |

| Neurodegenerative Diseases | Aggregating proteins (e.g., Tau) | Quinoline-based probes have been designed for imaging tau aggregates. acs.org |

Advancements in Synthetic Methodologies for Structural Complexity

The synthesis of functionalized quinolines is a mature field, with classic methods like the Skraup, Doebner-von Miller, and Friedländer reactions still in use. mdpi.com However, these methods can suffer from harsh conditions and limited functional group tolerance. mdpi.com Recent advancements are focusing on more efficient and versatile strategies to create structurally complex quinoline derivatives.

Modern synthetic approaches include:

Metal-catalyzed cross-coupling reactions: Palladium-catalyzed reactions, for example, allow for the facile and regioselective introduction of diverse substituents. nih.govacs.org

C-H bond activation: This strategy enables the direct functionalization of the quinoline core, offering a more atom-economical approach. mdpi.comnih.gov

Photocatalytic oxidative cyclization: This method provides a greener alternative for quinoline synthesis. mdpi.com

Microwave-assisted synthesis: This technique can significantly reduce reaction times and improve yields. nih.gov

These advanced methodologies will be crucial for generating libraries of this compound analogs with diverse substitutions, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

Integration of Artificial Intelligence and Machine Learning in Compound Design

Artificial intelligence (AI) and machine learning (ML) are revolutionizing drug discovery by accelerating the identification and optimization of new drug candidates. nih.gov In the context of this compound, AI can be applied in several ways:

Predictive Modeling: ML algorithms can be trained on existing data for quinoline derivatives to predict their biological activity, toxicity, and pharmacokinetic properties. nih.govmdpi.com This can help prioritize the synthesis of the most promising compounds.

Generative Models: Generative adversarial networks (GANs) can be used to design novel quinoline scaffolds with desired drug-like properties. azoai.com For example, the MedGAN model has been successfully used to generate new quinoline molecules. azoai.com

Virtual Screening: AI-powered virtual screening can rapidly screen vast virtual libraries of compounds against specific biological targets, identifying potential hits for further investigation. mdpi.com

Synthesis Planning: AI tools can assist in devising efficient synthetic routes for novel quinoline derivatives, saving time and resources. digitellinc.com

The integration of AI and ML will undoubtedly streamline the design and development of next-generation therapeutics based on the this compound scaffold.

Strategies for Overcoming Emerging Resistance Mechanisms

Drug resistance is a major challenge in chemotherapy, particularly for antibacterial and anticancer agents. nih.govacs.org For quinolone-based drugs that target bacterial topoisomerases, resistance often arises from mutations that disrupt drug-enzyme interactions. nih.gov

Future research into this compound will need to address potential resistance mechanisms. Strategies to overcome resistance include:

Structural Modification: The C7 substituent of quinolones plays a critical role in overcoming resistance. nih.gov By synthesizing and evaluating a diverse range of analogs with different C7 groups, it may be possible to identify compounds that retain activity against resistant strains.

Dual-Targeting or Hybrid Molecules: Combining the quinoline scaffold with other pharmacophores can lead to hybrid molecules with multiple mechanisms of action, making it more difficult for resistance to develop. nih.govnih.gov

Inhibition of Efflux Pumps: Efflux pumps are a common mechanism of multidrug resistance. nih.gov Designing quinoline derivatives that are not substrates for or can inhibit these pumps is a promising strategy. nih.gov

Combination Therapy: Combining this compound derivatives with other drugs that have different mechanisms of action can be an effective way to combat resistance. acs.org

Development of this compound as a Chemical Probe for Biological Systems

The inherent fluorescence of the quinoline scaffold makes it an attractive platform for the development of chemical probes. nih.govacs.org These probes are invaluable tools for studying biological processes in real-time and with high spatial resolution.

This compound can be envisioned as a starting point for designing novel fluorescent probes with specific functionalities. By strategically modifying the quinoline core, it is possible to create probes that:

Target specific biomolecules: Quinoline-based probes have been developed to detect hypochlorous acid in inflammatory models and to image tau aggregates in the context of Alzheimer's disease. acs.orgnih.gov

Respond to changes in the cellular environment: Probes can be designed to be sensitive to changes in pH, ion concentration, or redox state. nih.gov

Exhibit "turn-on" fluorescence: These probes are non-fluorescent until they interact with their target, which minimizes background signal and improves sensitivity. acs.org

Enable live-cell imaging: The development of cell-permeable, non-toxic probes is crucial for studying dynamic processes in living cells. elsevierpure.com

The development of this compound-based chemical probes will provide powerful new tools for chemical biologists to dissect complex biological systems and to validate new drug targets.

Q & A

Basic Research Questions

Q. What are the established synthetic routes for Methyl 7-fluoroquinoline-8-carboxylate, and how do reaction conditions influence yield and purity?

- Methodological Answer : The synthesis typically involves fluoroquinoline carboxylate precursors, with esterification or nucleophilic substitution at the 7- and 8-positions. For example, ethyl 7-chloro-1-cyclopropyl-6-fluoro-8-nitro-4-oxo-1,4-dihydroquinoline-3-carboxylate analogs are synthesized via cyclocondensation of substituted anilines with diethyl ethoxymethylenemalonate, followed by halogenation and nitro-group introduction . Key variables include temperature (optimal range: 80–120°C), solvent polarity (e.g., DMF for nitro-group stability), and catalysts (e.g., pyridine for esterification). Purity (>98%) is achieved via recrystallization in ethanol/water mixtures, monitored by HPLC (C18 column, acetonitrile/water mobile phase) .

Q. Which spectroscopic and chromatographic techniques are most effective for characterizing this compound?

- Methodological Answer :

- NMR : H and C NMR (DMSO-d6 or CDCl3) resolve fluorine coupling patterns (e.g., for 7-fluoro substitution) and ester carbonyl signals (~165–170 ppm). F NMR confirms fluorine position .

- Mass Spectrometry : High-resolution ESI-MS identifies molecular ions ([M+H]) and fragmentation patterns, distinguishing regioisomers .

- HPLC : Reverse-phase HPLC with UV detection (λ = 254 nm) assesses purity; retention times are compared against synthesized standards .

Q. What safety protocols are critical when handling this compound in laboratory settings?

- Methodological Answer :

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles are mandatory due to potential skin/eye irritation .

- Ventilation : Use fume hoods to avoid inhalation of fine powders.

- Waste Disposal : Halogenated waste containers for liquid residues; incineration for solid waste .

Advanced Research Questions

Q. How can computational modeling predict the reactivity of this compound in nucleophilic substitution reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electron density distributions to identify electrophilic sites. For example, the 8-carboxylate group’s electron-withdrawing effect enhances reactivity at the 7-fluoro position. Solvent effects (PCM model) and transition-state analysis (IRC) refine activation energy predictions. Validation via kinetic studies (e.g., monitoring fluoride displacement with azide ions via F NMR) is essential .

Q. How can researchers resolve discrepancies in crystallographic data for this compound derivatives?

- Methodological Answer : Structural inconsistencies (e.g., bond-length variations in fluoroquinoline rings) arise from twinning or disordered solvent. Use SHELXL for refinement:

- Apply TWIN/BASF commands for twinned data.

- Validate hydrogen bonding (C–H⋯O/Cl interactions) via PLATON analysis .

- Cross-reference with Cambridge Structural Database (CSD) entries for similar compounds .

Q. What strategies optimize the regioselective functionalization of this compound for drug-discovery applications?

- Methodological Answer :

- Directing Groups : Introduce temporary groups (e.g., pyridyl at C-3) to steer cross-coupling reactions (Suzuki-Miyaura) at C-5/C-6 positions .

- Protection/Deprotection : Use tert-butoxycarbonyl (Boc) for carboxylate protection during fluorination, followed by TFA cleavage .

- Kinetic vs. Thermodynamic Control : Lower temperatures (0–25°C) favor kinetic products (e.g., C-5 substitution), while higher temperatures (80°C) favor thermodynamic outcomes .

Data Contradiction and Reproducibility

Q. How should researchers address inconsistent biological activity data for this compound analogs?

- Methodological Answer :

- Assay Standardization : Use internal controls (e.g., ciprofloxacin for antimicrobial studies) and replicate experiments across cell lines (e.g., HEK293 vs. HeLa) .

- Purity Verification : Confirm compound integrity via F NMR and elemental analysis to rule out degradation .

- Meta-Analysis : Compare results with structurally related quinolones (e.g., ethyl 7-amino-1-cyclopropyl-6-fluoro-8-methoxy-4-oxo-1,4-dihydroquinoline-3-carboxylate) to identify substituent-specific trends .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.